4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride
Description
4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with a sulfonyl chloride group at the 1-position and a 2-methylpropanoyl (isobutyryl) group at the 4-position. The isobutyryl group (CH(CH₃)₂-C=O) introduces both steric bulk and electron-withdrawing character due to the ketone functionality, distinguishing it from simpler alkyl- or aryl-substituted sulfonyl chlorides. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives for pharmaceuticals and agrochemicals. Its reactivity is modulated by the electronic and steric effects of the substituents, making it a versatile building block for targeted molecular design .
Properties
IUPAC Name |
4-(2-methylpropanoyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-7(2)10(12)8-3-5-9(6-4-8)15(11,13)14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXSPUMETNZQOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This conventional approach involves the direct reaction of benzene derivatives with chlorosulfonic acid (ClSO₃H). The process typically occurs under controlled temperature conditions to prevent over-sulfonation or decomposition.
Procedure
- The aromatic compound, in this case, 4-methylpropiophenone or a similar precursor, is dissolved in an inert solvent such as chlorinated hydrocarbons (e.g., dichloromethane).
- Chlorosulfonic acid is added dropwise at low temperatures (0–5°C) to control the exothermic reaction.
- The mixture is stirred at low temperature for several hours, then gradually warmed to room temperature.
- Excess chlorosulfonic acid is quenched with ice or water, leading to the formation of the sulfonyl chloride.
Research Data
| Step | Conditions | Yield | Notes |
|---|---|---|---|
| Sulfonation | 0–5°C, 4–6 hours | 70–85% | Controlled addition of chlorosulfonic acid |
| Quenching | Ice-water bath | Complete conversion | Careful to avoid over-sulfonation |
Advantages
- High selectivity and yield.
- Suitable for aromatic compounds with electron-donating groups.
Diazotization Followed by Sulfonyl Chloride Formation
Method Overview
This approach involves diazotization of aniline derivatives followed by sulfonylation mediated by diazonium salts, as described in recent literature.
Procedure
- Aromatic amines are diazotized using sodium nitrite (NaNO₂) in acidic conditions at low temperatures (~0°C).
- The diazonium salt is then reacted with copper(I) chloride and sulfur dioxide in a controlled environment to generate sulfonyl chlorides.
- Alternatively, the diazonium salt can be directly converted to sulfonyl chlorides under photochemical conditions, utilizing visible light irradiation.
Research Data
| Step | Conditions | Yield | Notes |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0°C | Quantitative | Efficient formation of diazonium salts |
| Sulfonylation | Copper(I) chloride, SO₂, light irradiation | 50–95% | High functional group tolerance, mild conditions |
Research Findings
- Photocatalytic methods using visible light (465 nm) have been shown to facilitate the conversion of aryldiazonium salts to sulfonyl chlorides with high efficiency and selectivity.
- The process tolerates various functional groups, including halogens, esters, nitro, and cyano groups, making it versatile.
Advantages
- Mild reaction conditions.
- High tolerance for functional groups.
- Suitable for electron-rich and electron-poor aromatic systems.
Limitations
- Requires specialized photochemical equipment.
- Precise control of light irradiation is necessary.
Chlorosulfonation Using Chlorosulfonic Acid in the Presence of Catalysts
Method Overview
An alternative route involves chlorosulfonation using chlorosulfonic acid with catalysts or under specific conditions to improve selectivity and yield.
Procedure
- Aromatic precursor is dissolved or suspended in chlorosulfonic acid.
- The mixture is stirred at low temperatures, then gradually warmed.
- Post-reaction, the mixture is quenched with ice, and the product is purified via distillation or recrystallization.
Research Data
| Step | Conditions | Yield | Notes |
|---|---|---|---|
| Chlorosulfonation | 0–10°C, 4 hours | 70–90% | Controlled addition of chlorosulfonic acid |
| Purification | Recrystallization | High purity | Functional group tolerance |
Advantages
- Direct method suitable for aromatic compounds.
- High yields with proper temperature control.
Limitations
- Over-sulfonation risk.
- Handling of corrosive reagents.
Synthesis via Diazonium Salt and Photocatalytic Conversion
Recent advances have demonstrated the utility of photocatalytic methods, especially using heterogeneous catalysts like potassium polyheptazine imide (K-PHI), under visible light irradiation, to convert diazonium salts into sulfonyl chlorides efficiently.
Research Highlights
- Complete conversion of aryldiazonium salts to sulfonyl chlorides under mild conditions.
- High yields (50–95%) across various substituted aromatic systems.
- Functional group tolerance and environmentally friendly conditions.
Reaction Conditions
| Parameter | Details |
|---|---|
| Light source | 465 nm photons |
| Catalyst | K-PHI or similar heterogenous photocatalyst |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 25°C |
| Reaction time | 18 hours |
Summary of Key Findings
| Method | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|
| Direct chlorosulfonation | High yield, straightforward | Over-sulfonation, temperature-sensitive | 70–85% |
| Diazotization + photochemical sulfonylation | Mild, high functional group tolerance | Requires photochemical setup | 50–95% |
| Chlorosulfonic acid with catalysts | Direct, high yield | Handling hazards | 70–90% |
Chemical Reactions Analysis
4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common reagents used in these reactions include bases (e.g., pyridine), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
Organic Synthesis
4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride serves as an important intermediate in organic synthesis. It is primarily used to prepare sulfonamide and sulfonate derivatives , which are crucial in the development of pharmaceuticals and agrochemicals. The electrophilic nature of the sulfonyl chloride group allows for various substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Biological Modifications
In biological research, this compound is employed to modify biomolecules like proteins and peptides. The introduction of sulfonyl groups can significantly alter the physicochemical properties and biological activities of these molecules, making them suitable for various applications in drug development and therapeutic interventions.
Pharmaceutical Development
The compound is investigated for its potential in synthesizing novel pharmaceutical agents. Its ability to form sulfonyl functional groups is particularly valuable in creating drugs with enhanced efficacy and specificity. Research has indicated its utility in developing compounds that target specific biological pathways, thereby improving therapeutic outcomes .
Industrial Applications
In industry, 4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride is used to produce specialty chemicals, polymers, and resins. Its reactivity makes it a key component in formulating materials with desired properties for various applications, including coatings and adhesives .
Case Study 1: Synthesis of Sulfonamide Derivatives
A study demonstrated the use of 4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride to synthesize a series of sulfonamide derivatives with potential antibacterial activity. The derivatives were characterized using NMR spectroscopy and mass spectrometry, confirming the successful incorporation of the sulfonyl group into the target molecules.
Case Study 2: Modification of Peptides
Research involving the modification of peptides with this compound showed that introducing sulfonyl groups could enhance the peptides' stability and binding affinity to target receptors. This modification was crucial for developing peptide-based therapeutics aimed at specific diseases .
Mechanism of Action
The mechanism of action of 4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonyl chlorides are critical reagents in synthesizing sulfonamides, sulfonate esters, and other functionalized molecules. Below, 4-(2-methylpropanoyl)benzene-1-sulfonyl chloride is compared to structurally related sulfonyl chlorides, emphasizing substituent effects, reactivity, physical properties, and applications.
Substituent Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): 4-(Trifluoromethyl)benzene-1-sulfonyl chloride (): The CF₃ group is strongly electron-withdrawing, enhancing electrophilicity of the sulfonyl chloride. This results in higher reactivity in nucleophilic substitution reactions compared to the target compound. 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride (): The nitro and chloro groups further amplify reactivity due to their strong EWG nature, making this compound highly reactive in coupling reactions .
- Electron-Donating Groups (EDGs): 4-Methylbenzene-1-sulfonyl chloride (): The methyl group is weakly electron-donating, reducing sulfonyl chloride reactivity. Yields in syntheses (72–81%) are moderate compared to EWGs . However, its EDG nature may stabilize intermediates in certain pathways .
Hybrid Substituents:
- 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl chloride (): The oxazole ring combines steric bulk and moderate electron withdrawal, leading to moderate reactivity. Its melting point (108–109°C) is lower than the target compound’s predicted range due to reduced crystallinity .
- 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride (): The amide group introduces hydrogen-bonding capability, enhancing solubility in polar solvents like DMSO. This contrasts with the target compound’s ketone group, which may favor solubility in organic solvents like chloroform .
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Reactivity (Relative) |
|---|---|---|---|---|---|
| 4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride | C₁₀H₁₁ClO₃S | 246.71 (calc.) | ~130–140 (pred.) | Organic solvents (e.g., CHCl₃) | Moderate |
| 4-Trifluoromethylbenzene-1-sulfonyl chloride | C₇H₄ClF₃O₂S | 244.62 | N/A | Ether, THF | High |
| 4-Isopropylbenzene-1-sulfonyl chloride | C₉H₁₁ClO₂S | 218.70 | N/A | DMSO, methanol | Low-Moderate |
| 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride | C₁₂H₇Cl₂NO₅S | 348.15 | N/A | Benzene, DCM | Very High |
| 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl chloride | C₁₆H₁₂ClNO₃S | 333.79 | 108–109 | DMSO (slight) | Moderate |
Key Observations:
- Reactivity Trends: EWGs (e.g., CF₃, NO₂) increase electrophilicity, leading to higher reactivity. The target compound’s isobutyryl group provides moderate reactivity, balancing electronic and steric effects.
- Solubility: Polar substituents (e.g., amides, nitro groups) enhance solubility in polar solvents, while alkyl/aryl groups favor organic solvents.
Biological Activity
4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride, also known as 4-isobutyrylbenzenesulfonyl chloride, is a sulfonyl chloride compound with significant potential in medicinal chemistry. Its unique structure, characterized by a sulfonyl group attached to a benzene ring, makes it a versatile intermediate for synthesizing biologically active compounds. This article explores its biological activity, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.
Chemical Structure
The molecular formula of 4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride is CHClOS. The compound features a sulfonyl chloride functional group that is crucial for its reactivity and biological applications.
Antibacterial Activity
Research has indicated that compounds derived from sulfonyl chlorides exhibit notable antibacterial properties. For instance, the synthesis of Schiff base complexes from 4-methyl-1-benzenesulfonyl chloride demonstrated significant antibacterial activity against various strains of bacteria. The study highlighted that several synthesized compounds showed effectiveness against both Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of Sulfonyl Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4-Methylbenzene sulfonamide | E. coli | 15 |
| 4-Isobutyrylbenzenesulfonamide | S. aureus | 18 |
| 4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride | P. aeruginosa | 20 |
Antifungal Activity
In addition to antibacterial properties, sulfonyl compounds have shown antifungal effects. The synthesized derivatives from related compounds exhibited antifungal activity against common pathogens like Candida species and Aspergillus .
Table 2: Antifungal Activity of Related Compounds
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Benzimidazole-Sulfonamide Derivative | C. albicans | 25 |
| 4-Isobutyrylbenzenesulfonamide | A. niger | 30 |
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of sulfonyl chlorides has also been noted in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and reduce pain responses in animal models .
Case Study: Anti-inflammatory Effects
A study involving the administration of sulfonamide derivatives showed a significant reduction in paw edema in rats induced by carrageenan, indicating strong anti-inflammatory activity.
The biological activity of 4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride is primarily attributed to its ability to interact with biological targets through nucleophilic substitution reactions. The presence of the sulfonyl group enhances its reactivity towards nucleophiles, facilitating the formation of more complex structures that exhibit enhanced biological activities.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride in laboratory settings?
- Answer: The compound is typically synthesized via chlorination of the corresponding sulfonic acid precursor. For example, analogous sulfonyl chlorides are prepared by reacting sulfonic acids with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. A related method involves sulfurization of intermediates followed by HCl treatment, as seen in the synthesis of structurally similar sulfonyl chlorides .
- Key Steps:
- Ensure anhydrous conditions to prevent hydrolysis.
- Monitor reaction progress via TLC or FTIR to detect the disappearance of the sulfonic acid peak (~1150 cm⁻¹ S=O stretch).
Q. How should researchers characterize the purity and structure of 4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride?
- Answer:
- Melting Point (mp): The compound has a reported mp range of 83–87°C; deviations may indicate impurities .
- Spectroscopy:
- ¹H NMR: Look for aromatic proton signals (δ 7.8–8.2 ppm, deshielded by the sulfonyl group) and the acetyl methyl group (δ ~2.6 ppm).
- FTIR: Confirm sulfonyl chloride (S=O stretches at ~1370 cm⁻¹ and 1170 cm⁻¹) and acetyl carbonyl (C=O stretch at ~1680 cm⁻¹).
- Elemental Analysis: Verify %C, %H, and %S against theoretical values (C₈H₇ClO₃S: C 43.94%, H 3.22%, S 14.65%) .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Answer: Store in a desiccator under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis. Moisture exposure leads to decomposition into sulfonic acid and HCl. Use amber glass vials to minimize light-induced degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for sulfonylation using this reagent?
- Answer:
- Solvent Selection: Use aprotic solvents (e.g., dichloromethane, THF) to stabilize the sulfonyl chloride group.
- Temperature Control: Maintain 0–5°C during reactions with amines or alcohols to suppress side reactions (e.g., over-sulfonylation).
- Catalysis: Add a catalytic base (e.g., DMAP) to enhance nucleophilic substitution efficiency.
- Work-Up: Quench excess reagent with ice-cold water and extract the product promptly to avoid acid-catalyzed decomposition .
Q. What analytical methods resolve impurities in derivatives synthesized from this sulfonyl chloride?
- Answer:
- HPLC: Use a C18 column with a mobile phase of methanol and buffer (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) in a 65:35 ratio. Monitor UV absorbance at 254 nm for aromatic systems .
- LC-MS: Detect trace impurities via high-resolution mass spectrometry, focusing on sulfonic acid byproducts (M-35/37 Da for Cl loss).
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Answer:
- Recrystallization: Purify the compound using a solvent pair (e.g., hexane/ethyl acetate) to achieve consistent mp values.
- Dynamic NMR: Perform variable-temperature NMR to assess conformational flexibility that may broaden signals.
- Cross-Validation: Compare spectral data with computational simulations (e.g., DFT-based IR/NMR predictions) .
Q. What mechanistic insights are critical for suppressing hydrolysis during sulfonylation reactions?
- Answer: Hydrolysis competes with nucleophilic substitution. Key strategies include:
- Moisture-Free Environment: Use molecular sieves or activated alumina in reaction mixtures.
- Kinetic Control: Prioritize fast nucleophiles (e.g., primary amines) over water by maintaining low temperatures.
- Acid Scavengers: Add tertiary amines (e.g., triethylamine) to neutralize HCl byproducts, shifting equilibrium toward product formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
